molecular formula C13H9F3OS B8076578 2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol

2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol

Cat. No.: B8076578
M. Wt: 270.27 g/mol
InChI Key: GUBAYKQZSOZBDV-UHFFFAOYSA-N
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Description

2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol is a chemical compound listed in the PubChem database. It is a unique molecule with specific properties and potential applications in various fields of science and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol can undergo various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and catalysts play a crucial role in determining the reaction pathway and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its biological activity and potential as a drug candidate.

    Medicine: Investigated for therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, and exerting effects at the cellular or molecular level. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol include other molecules with related structures or functional groups. Examples include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

This compound may exhibit unique properties or activities compared to these similar compounds, such as higher potency, selectivity, or stability. Comparative studies can highlight these differences and provide a rationale for its specific applications and advantages.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanism of action can provide valuable insights into its utility and significance. Further research and development can unlock its full potential and contribute to advancements in various scientific fields.

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methoxy]-4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3OS/c14-9-1-2-13(18)12(6-9)17-7-8-3-10(15)5-11(16)4-8/h1-6,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBAYKQZSOZBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC2=CC(=CC(=C2)F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)OCC2=CC(=CC(=C2)F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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